N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine
Overview
Description
N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by alkylation with ethylamine and subsequent methoxylation . The reaction conditions often require an acidic or basic medium, depending on the specific steps involved.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur at the benzimidazole ring or the ethylamine moiety, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine involves its interaction with specific molecular targets and pathways. It is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
5-Methoxybenzimidazole: A derivative with enhanced antimicrobial properties.
N-Ethylbenzimidazole: Known for its use in medicinal chemistry and as a catalyst.
Uniqueness
N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl and methoxy groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-ethyl-2-(6-methoxy-1H-benzimidazol-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-3-13-7-6-12-14-10-5-4-9(16-2)8-11(10)15-12/h4-5,8,13H,3,6-7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINNSAWMDNQJFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=NC2=C(N1)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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